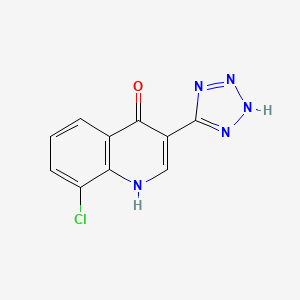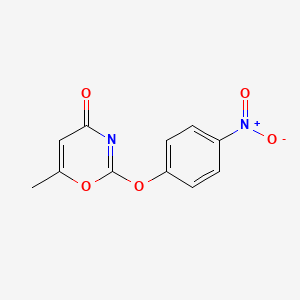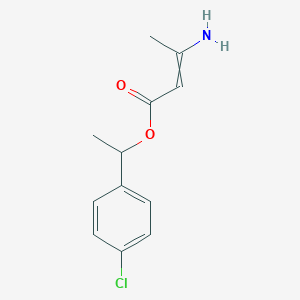![molecular formula C10H12F3NO B14585846 N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide CAS No. 61582-47-6](/img/structure/B14585846.png)
N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanamine N-oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide typically involves the reaction of N,N-dimethyl-3-(trifluoromethyl)benzamide with appropriate oxidizing agents. One common method involves the use of sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the N-oxide group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, difluorobenzylamines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- Trimethylamine N-oxide
- N,N-Dimethyl-4-(trifluoromethyl)benzamide
Uniqueness
N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide is unique due to the presence of both the trifluoromethyl group and the N-oxide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61582-47-6 |
|---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]methanamine oxide |
InChI |
InChI=1S/C10H12F3NO/c1-14(2,15)7-8-4-3-5-9(6-8)10(11,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
DKXQQCNSIQYFKT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC(=CC=C1)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

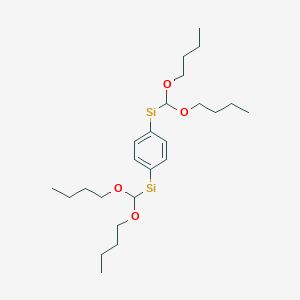
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
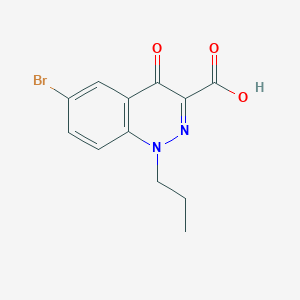
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

